molecular formula C11H11BrO3 B13011849 Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate

Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate

Cat. No.: B13011849
M. Wt: 271.11 g/mol
InChI Key: BPZOKKDNEQPQHK-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate is an organic compound with the molecular formula C11H11BrO3. It is a member of the cyclopropane carboxylate family, characterized by the presence of a cyclopropane ring attached to a carboxylate group. The compound is notable for its bromophenoxy substituent, which imparts unique chemical properties and reactivity.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 1-(4-bromophenoxy)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-14-10(13)11(6-7-11)15-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3

InChI Key

BPZOKKDNEQPQHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)OC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate typically involves the reaction of 4-bromophenol with cyclopropanecarboxylic acid derivatives. One common method is the esterification of 4-bromophenol with methyl cyclopropanecarboxylate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the para position of the phenyl ring enables participation in transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed coupling with Reformatsky reagents facilitates α-arylation of cyclopropanecarboxylates under mild conditions:

Reaction TypeConditionsProductYield/OutcomeSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl-functionalized cyclopropaneHigh functional tolerance, yields not explicitly reported
Reformatsky CouplingPd catalyst, room temperature, Reformatsky reagent (Zn/1-bromocyclopropanecarboxylate)α-Arylated cyclopropanecarboxylatesBroad substrate scope

These reactions retain the cyclopropane core while enabling diversification of the aromatic moiety .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. A representative procedure involves:

  • Reagents : 10% aqueous K₂CO₃ in THF at 0°C, followed by room-temperature stirring .

  • Product : 1-(4-Bromophenoxy)cyclopropanecarboxylic acid.

  • Workup : Extraction with ethyl acetate, drying (MgSO₄), and column chromatography purification .

This reaction is critical for accessing carboxylic acid derivatives for further functionalization.

Cyclopropane Ring Functionalization

The strained cyclopropane ring participates in regioselective reactions. For instance:

Hydroboration-Oxidation

Copper(I)-catalyzed hydroboration of cyclopropene precursors (e.g., methyl diazoarylacetate) generates cyclopropane derivatives. While not directly reported for this compound, analogous systems use:

  • Catalyst : CuCl/(R)-BINAP

  • Reagents : B₂Pin₂, NaOtBu, anhydrous toluene .

  • Deuterium Studies : [D₄]-methanol experiments confirm hydrogen transfer mechanisms during hydroboration .

Nucleophilic Aromatic Substitution

The electron-withdrawing bromine atom facilitates nucleophilic substitution under specific conditions. For example:

  • Reagents : Amines or alkoxides in polar aprotic solvents (DMF, DMSO).

  • Conditions : Elevated temperatures (80–120°C) with catalytic CuI .

Dirhodium-Catalyzed Enantioselective Reactions

Dirhodium complexes (e.g., Rh₂(R-BTPCP)₄) enable enantioselective transformations of cyclopropane derivatives. Though primarily studied for cyclopropanation, these catalysts may facilitate asymmetric functionalization of existing cyclopropanes .

Oxidative and Reductive Transformations

While direct data is limited, analogous cyclopropanecarboxylates undergo:

  • Oxidation : Conversion to ketones via oxidative ring contraction (e.g., using mCPBA) .

  • Reduction : LiAlH₄-mediated ester reduction to cyclopropanemethanol derivatives (theoretical, based on ester reactivity).

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate serves as a precursor in the synthesis of more complex organic molecules, especially in drug development and agrochemicals.
  • Functionalization : The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, allowing for the creation of diverse derivatives with potential applications .

Biology

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. This suggests its potential role as a therapeutic agent in treating bacterial infections .
  • Anticancer Properties : In vitro assays have shown that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. These findings highlight its potential in cancer therapy, although further research is needed to elucidate the underlying mechanisms .
  • Antimicrobial Studies : A study investigating various cyclopropane derivatives revealed that this compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
  • Anticancer Research : In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines. Further research is required to explore its mechanism of action at the cellular level .
  • Synthesis and Functionalization Advances : Recent advancements in synthetic methodologies have improved accessibility to this compound, facilitating its use in drug development and as a precursor for more complex molecules .

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bromocyclopropane: A simpler analog with a bromine atom attached to a cyclopropane ring.

    1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: Contains a bromophenoxy group but with a different core structure.

Uniqueness

Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring and a bromophenoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate is a chemical compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a brominated phenyl ether, which contributes to its unique chemical reactivity. The molecular formula is C12H12BrO3C_{12}H_{12}BrO_3, with a molecular weight of approximately 285.12 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary depending on the bacterial strain, highlighting its potential as an antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. This compound has demonstrated cytotoxic effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • HCT-116 (colorectal cancer)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, as well as the generation of reactive oxygen species (ROS), which are known to contribute to cancer cell death.

The biological activity of this compound can be attributed to its ability to interact with cellular targets, including enzymes and receptors involved in cell signaling pathways. Specific studies have indicated that it may inhibit topoisomerases, which play a crucial role in DNA replication and repair, thus preventing cancer cell proliferation.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC12H12BrO3C_{12}H_{12}BrO_3Brominated phenyl etherAntimicrobial, anticancer
Methyl 1-(4-nitrophenoxy)cyclopropanecarboxylateC12H12NO3C_{12}H_{12}NO_3Nitro group instead of bromineVaries significantly in activity
Methyl 1-(4-chlorophenoxy)cyclopropanecarboxylateC12H12ClO3C_{12}H_{12}ClO_3Chlorinated analogModerate antimicrobial activity

This table illustrates how variations in substituents can influence biological activity, emphasizing the unique position of this compound in potential therapeutic applications.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The compound exhibited IC50 values ranging from 5 µM to 15 µM across different lines, indicating potent activity. Mechanistic studies revealed that it induced mitochondrial apoptosis through ROS generation and downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating effective inhibition comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-(4-bromophenoxy)cyclopropanecarboxylate, and how can yield be maximized?

  • Methodological Answer : The compound can be synthesized via cyclopropanation of α,β-unsaturated esters followed by nucleophilic substitution with 4-bromophenol. Key steps include:

  • Using transition-metal catalysts (e.g., Rh(II)) for cyclopropane ring formation, as demonstrated in scalable syntheses of cyclopropane derivatives .
  • Optimizing reaction temperature (80–100°C) and solvent polarity (e.g., DMF) to enhance phenoxy group substitution efficiency.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the ester, with yields typically ranging from 45–65% depending on steric hindrance .

Q. Which spectroscopic techniques are most reliable for confirming the cyclopropane ring and substituent positions?

  • Methodological Answer :

  • NMR : Distinctive coupling constants (J = 4–8 Hz for cyclopropane protons) and deshielding of the ester carbonyl (δ ~170 ppm in 13C^{13}\text{C} NMR) confirm the cyclopropane structure .
  • X-ray crystallography : Resolves spatial arrangements (e.g., torsion angles between the bromophenoxy group and cyclopropane ring, as seen in analogs like methyl 1-(2-cyanophenyl)cyclopropanecarboxylate) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 299.0 for C12_{12}H12_{12}BrO3_3) .

Q. How can researchers address low solubility during purification?

  • Methodological Answer :

  • Use mixed solvents (e.g., dichloromethane/hexane) for recrystallization to improve crystal formation.
  • Employ flash chromatography with gradients of polar solvents (e.g., acetone in hexane) to separate impurities without compromising yield .

Advanced Research Questions

Q. How does the 4-bromophenoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The bromine atom facilitates Suzuki-Miyaura coupling (e.g., with aryl boronic acids) under Pd catalysis. Reaction conditions (e.g., 1 mol% Pd(PPh3_3)4_4, K2_2CO3_3, 80°C in dioxane) yield biaryl derivatives, useful for structure-activity relationship (SAR) studies .
  • Steric effects from the cyclopropane ring may slow reaction kinetics, requiring extended reaction times (24–48 hr) compared to non-cyclopropane analogs .

Q. What in vitro models are suitable for studying this compound’s interaction with sigma receptors?

  • Methodological Answer :

  • Radioligand binding assays : Use 3^3H-DTG or 3^3H-(+)-pentazocine in membrane preparations from rodent brain tissues. Compare IC50_{50} values to reference ligands (e.g., (±)-PPCC, a cyclopropanecarboxylate sigma ligand with sub-micromolar affinity) .
  • Functional assays : Measure intracellular Ca2+^{2+} flux in HEK293 cells expressing sigma-1 receptors to assess agonist/antagonist activity .

Q. How can computational models predict metabolic stability and CYP450 interactions?

  • Methodological Answer :

  • In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., ester hydrolysis or demethylation).
  • Docking studies : Simulate interactions with CYP3A4/2D6 isoforms to identify potential toxicity risks. For example, the cyclopropane ring may reduce oxidation rates compared to linear alkanes .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar cyclopropanecarboxylates?

  • Methodological Answer :

  • Polymorphism and purity differences (e.g., residual solvents) cause discrepancies. For example, methyl 1-(4-methylphenyl)cyclopropanecarboxylate melts at 110–114°C , while impurities (e.g., <96% purity) can lower observed values by 5–10°C.
  • Use differential scanning calorimetry (DSC) to characterize thermal behavior and confirm crystalline phase consistency .

Method Optimization for Biological Studies

Q. What strategies improve stability in aqueous buffers for in vivo studies?

  • Methodological Answer :

  • Formulate with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to enhance solubility and prevent ester hydrolysis.
  • Monitor degradation via HPLC-UV at pH 7.4 (t1/2_{1/2} ~12–24 hr), adjusting storage conditions to 4°C for short-term use .

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